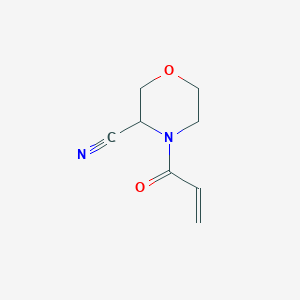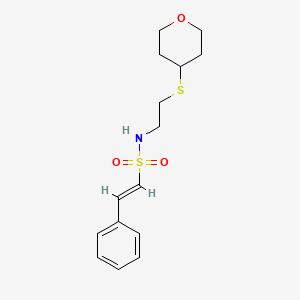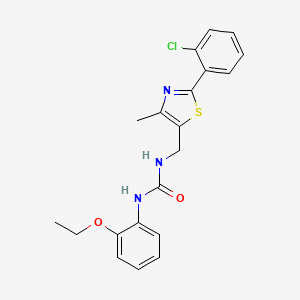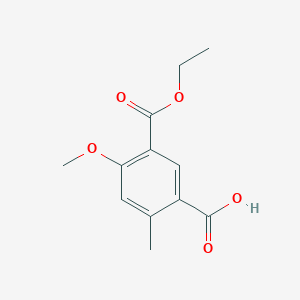![molecular formula C18H22FN7 B2419821 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine CAS No. 2198085-83-3](/img/structure/B2419821.png)
4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar triazolo pyridazine-based compounds has been reported in the literature . These compounds were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring fused with a triazole ring, a piperidine ring, and a pyrimidine ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Scientific Research Applications
Anticancer Agents and Tubulin Inhibition
One significant area of application is in the development of anticancer agents, particularly through the mechanism of tubulin polymerization inhibition. The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which include compounds structurally related to the one mentioned, have been described. These compounds exhibit a unique mechanism of action by promoting tubulin polymerization in vitro without binding competitively with paclitaxel, unlike other cancer therapies. They are also capable of overcoming resistance attributed to several multidrug resistance transporter proteins, showing efficacy in inhibiting tumor growth in various models when dosed either orally or intravenously (Zhang et al., 2007).
Anti-inflammatory and Antihistaminic Activities
Compounds with a structure similar to the one have shown both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis. This research indicates that certain configurations within this chemical class can block peripheral H(1) receptors effectively, while also inhibiting eosinophil infiltration in the skin caused by topical antigen challenges (Gyoten et al., 2003).
Cardiovascular Agents
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have also been explored for their potential as cardiovascular agents. This includes the discovery of compounds with significant coronary vasodilating and antihypertensive activities, indicating a promising application for such molecules in cardiovascular disease treatment (Sato et al., 1980).
Alzheimer's Disease Therapies
In the quest for Alzheimer's disease therapies, triazolopyrimidine-based compounds have been synthesized and evaluated as acetylcholinesterase inhibitors. Among these, certain compounds showed nanomolar activity towards acetylcholinesterase, promising selectivity against butyrylcholinesterase, and exhibited multiple target profiles including inhibition of Aβ aggregation and antioxidant activity. This research highlights the multifunctional potential of such compounds in treating neurodegenerative diseases (Kumar et al., 2016).
Fungicidal Activity
Another research application is in the development of fungicides. Triazolopyrimidine analogs have shown excellent activity against economically important phytopathogens, providing a foundation for developing novel fungicidal agents. This highlights the potential agricultural applications of compounds within this chemical class (Crowley et al., 2010).
properties
IUPAC Name |
6-tert-butyl-3-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN7/c1-18(2,3)14-4-5-15-22-23-16(26(15)24-14)12-6-8-25(9-7-12)17-13(19)10-20-11-21-17/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACBJZOUMHGNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC=NC=C4F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)
![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)




![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2419747.png)
![4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2419748.png)
![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)
![Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2419753.png)



![N-[2-(1H-Indazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2419760.png)